Kasstasin

Vascular pharmacology Smooth muscle contraction Peptide potency ranking

Kasstasin is a 21-amino acid, C-terminally amidated peptide (FIKELLPHLSGIIDSVANAIK-NH₂; 2278.72 Da) isolated from the skin secretion of the African red-legged running frog, *Kassina maculata*. It was identified as a novel vasoconstrictor agent exhibiting no structural similarity to any known class of amphibian skin peptide.

Molecular Formula
Molecular Weight
Cat. No. B1576273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKasstasin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kasstasin Peptide for Vasoconstriction Research: Potency, Structure, and Procurement Rationale


Kasstasin is a 21-amino acid, C-terminally amidated peptide (FIKELLPHLSGIIDSVANAIK-NH₂; 2278.72 Da) isolated from the skin secretion of the African red-legged running frog, *Kassina maculata* [1]. It was identified as a novel vasoconstrictor agent exhibiting no structural similarity to any known class of amphibian skin peptide [1]. A synthetic replicate constricts rat tail artery smooth muscle with an EC₅₀ of 25 pM, placing it among the most potent peptide vasoconstrictors described [1]. The peptide also displays weak, broad-spectrum antimicrobial activity (MIC 55 µM against *Staphylococcus aureus*; MIC 110 µM against *Escherichia coli*) and modest haemolytic activity (12.8% at 125 µM) [1].

Why Kasstasin Cannot Be Substituted with Other Amphibian or Tachykinin Peptides


Kasstasin occupies a unique pharmacological niche that precludes simple substitution. The peptide exhibits no primary structural homology to any established amphibian skin peptide family—including bradykinins, tachykinins (such as kassinin), ceruleins, opioids, or kassorins [1]. This structural uniqueness is mirrored by a functional profile that is conspicuously inverted relative to its closest genus-derived analog, senegalin (from *Kassina senegalensis*): senegalin relaxes rat tail artery smooth muscle (EC₅₀ 37.7 nM), whereas kasstasin is a potent constrictor of the same tissue (EC₅₀ 25 pM) [1][2]. Furthermore, kasstasin's vasoconstrictor potency exceeds that of the endogenous mammalian standard bradykinin by approximately three orders of magnitude on the identical rat tail artery preparation [1][3]. These orthogonal structural, functional, and potency axes mean that no in-class or genus-adjacent peptide can serve as a proxy for kasstasin in vascular pharmacology studies.

Quantitative Differentiation of Kasstasin Against Closest Analogs and Standards


Vasoconstrictor Potency on Rat Tail Artery: Kasstasin vs. Bradykinin

Kasstasin constricts isolated rat tail artery smooth muscle with an EC₅₀ of 25 pM, as determined using a synthetic replicate of the peptide [1]. By comparison, the endogenous vasoactive peptide bradykinin—evaluated in the identical tissue preparation—elicits vasoconstriction with an EC₅₀ of 25.9 ± 2.4 nM [2]. This represents an approximately 1,036-fold difference in potency, with kasstasin operating in the picomolar range versus bradykinin's nanomolar range [1][2].

Vascular pharmacology Smooth muscle contraction Peptide potency ranking

Vasoconstrictor Potency on Rat Tail Artery: Kasstasin vs. Endothelin-1

Kasstasin (EC₅₀ = 25 pM on rat tail artery [1]) exceeds the potency of endothelin-1 (ET-1), the most potent endogenous mammalian vasoconstrictor peptide. ET-1 induces vascular smooth muscle contraction with an approximate EC₅₀ of 1 nM in rat vascular tissues [2], and specifically elicits concentration-dependent arachidonic acid release in rat tail artery segments with an EC₅₀ of 1.3 nM [3]. The potency differential ranges from approximately 40-fold to 52-fold in favor of kasstasin.

Endothelin system Vascular tone Peptide comparator

Structural Novelty: Kasstasin Defines a Prototype Amphibian Peptide Class

Kasstasin (FIKELLPHLSGIIDSVANAIK-NH₂) 'exhibits no structural similarity to any known class of amphibian skin peptide' as explicitly stated by its discoverers [1]. This places it outside all established amphibian peptide families including bradykinins, tachykinins (e.g., kassinin, physalaemin, eledoisin), ceruleins, bombesins, dermaseptins, kassorins, kassinatuerins, and sauvatides [1][2]. The peptide's primary structure is not homologous to any previously archived amphibian sequence in NCBI databases [1].

Peptide classification Structural biology Natural product discovery

Functional Inversion on the Same Tissue: Kasstasin vs. Senegalin (Same Genus)

Among peptides derived from *Kassina* frogs, kasstasin (from *K. maculata*) and senegalin (from *K. senegalensis*) exhibit diametrically opposed effects on rat tail artery smooth muscle. Kasstasin is a potent vasoconstrictor (EC₅₀ = 25 pM) [1], whereas senegalin causes dose-dependent relaxation of the same preparation (EC₅₀ = 37.7 nM) [2]. The potency difference spans approximately 1,508-fold, and the functional vector is inverted. This divergence underscores that even genus-adjacent peptides cannot serve as proxies for kasstasin.

Genus-level comparison Functional divergence Smooth muscle pharmacology

Functional Selectivity: Kasstasin Is a Potent Vasoconstrictor, Not a Primary Antimicrobial

Kasstasin's weak antimicrobial activity stands in contrast to dedicated antimicrobial peptides from the same frog genus. Kasstasin exhibits MIC values of 55 µM against *S. aureus* and 110 µM against *E. coli* [1], whereas kassinatuerin-2-related peptides from *K. maculata* display MIC values of 16 µM against *S. aureus* [2]. This 3.4-fold lower antimicrobial potency (higher MIC), combined with kasstasin's picomolar vasoconstrictor activity, defines kasstasin as a functionally selective vasoconstrictor peptide rather than a broad-spectrum antimicrobial agent.

Functional selectivity Antimicrobial peptides Therapeutic profiling

Reduced Haemolytic Liability vs. Antimicrobial Peptides from the Same Source

Kasstasin demonstrates 12.8% haemolysis at 125 µM against defibrinated horse erythrocytes [1]. By comparison, kassinatuerin-2 peptides effect 18% haemolysis at a nearly 8-fold lower concentration of 16 µM [2]. Normalizing for concentration, kasstasin exhibits substantially lower haemolytic potency, consistent with its weak membranolytic activity and functional specialization toward vasoconstriction rather than broad-spectrum membrane disruption.

Haemolytic activity Safety margin Therapeutic index

Optimal Research and Procurement Scenarios for Kasstasin Based on Quantitative Differentiation


Ultra-Potent Vasoconstrictor Standard for Arterial Smooth Muscle Pharmacology

Kasstasin (EC₅₀ = 25 pM on rat tail artery [1]) serves as an ultra-potent vasoconstrictor reference standard. Its potency exceeds bradykinin by ~1,036-fold and endothelin-1 by ≥40-fold [2][3], enabling experiments at picomolar concentrations where endogenous ligands produce negligible responses. This property makes kasstasin uniquely suitable for calibrating high-sensitivity vascular tension assays and investigating receptor reserve phenomena in arterial smooth muscle.

Structural Novelty-Driven Receptor Deorphanization and Target Identification Studies

Because kasstasin 'exhibits no structural similarity to any known class of amphibian skin peptide' [1], it represents a structurally novel ligand scaffold for receptor deorphanization campaigns. Its exceptional potency suggests a high-affinity interaction with a specific, as-yet-unidentified receptor target in vascular smooth muscle. Kasstasin can be employed as a chemical probe in GPCR screening panels or affinity pull-down experiments to identify novel vasoconstrictor receptor targets.

Genus-Specific Functional Divergence Studies: Comparing Kasstasin and Senegalin

The diametrically opposed effects of kasstasin (vasoconstriction, EC₅₀ = 25 pM [1]) and senegalin (vasorelaxation, EC₅₀ = 37.7 nM [2]) on the identical rat tail artery preparation provide a unique paired-probe system for investigating structure-function relationships governing vasoactive peptide directionality. Researchers can use both peptides to dissect the molecular determinants that switch a peptide from vasoconstrictor to vasodilator within the same tissue context.

Vasoconstrictor-Focused Research Requiring Minimal Antimicrobial Confounding

Kasstasin's weak antimicrobial activity (MIC 55–110 µM [1]) and low haemolytic profile (12.8% at 125 µM) relative to co-sourced antimicrobial peptides like kassinatuerin-2 (MIC 16 µM; 18% haemolysis at 16 µM [3]) make it the peptide of choice for vascular pharmacology studies where antimicrobial or membranolytic off-target effects must be minimized. The wide separation between vasoconstrictor EC₅₀ (~pM) and antimicrobial MIC (~µM) provides a >10⁶-fold safety margin for vascular-specific experimentation.

Quote Request

Request a Quote for Kasstasin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.